molecular formula C14H11N3O3S2 B12212745 N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B12212745
M. Wt: 333.4 g/mol
InChI Key: JQTRSQXIPCBHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl group at the 5-position and a naphthalene-1-carboxamide moiety at the 2-position. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive thiadiazole derivatives .

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)14-17-16-13(21-14)15-12(18)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,16,18)

InChI Key

JQTRSQXIPCBHPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with Naphthalene Derivative: The final step involves coupling the thiadiazole derivative with a naphthalene carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is C14H11N3O3SC_{14}H_{11}N_{3}O_{3}S with a molecular weight of 333.4 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, and a naphthalene moiety that contributes to its lipophilicity and potential bioactivity .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have shown promising antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit bacterial growth and possess antitubercular activity. These properties make this compound a candidate for developing new antibiotics .

Antiviral Properties

Recent studies have demonstrated the potential of thiadiazole derivatives in antiviral applications, particularly against SARS-CoV-2. Computational analyses showed that certain derivatives exhibit strong binding affinities to the main protease of the virus, suggesting their utility as inhibitors in COVID-19 treatment . The binding energy scores for these compounds indicate their potential effectiveness compared to existing antiviral drugs like Nirmatrelvir.

Anticancer Activity

The thiadiazole structure has been linked to anticancer activity. Studies have reported that compounds with this moiety can induce apoptosis in cancer cells through various mechanisms, including caspase-dependent pathways. The ability of this compound to inhibit cancer cell proliferation positions it as a promising candidate for cancer therapy .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study focused on synthesizing spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives revealed that compounds similar to this compound exhibited significant antiviral activity against SARS-CoV-2 Mpro enzyme. The study utilized molecular docking and ADMET analysis to predict the pharmacokinetic properties of these compounds, further validating their therapeutic potential .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antibacterial efficacy of thiadiazole derivatives against various bacterial strains. Results indicated that these compounds not only inhibited bacterial growth but also showed lower toxicity profiles compared to traditional antibiotics. This suggests a pathway for developing safer antimicrobial agents using the thiadiazole framework .

Mechanism of Action

The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole scaffold is highly modifiable, with substituents at the 5-position significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name 5-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
N-[5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide Methylsulfonyl (SO₂CH₃) ~365.4* Not reported Enhanced electrophilicity, potential enzyme inhibition
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide Ethylthio (SCH₂CH₃) 315.4 138–140 Lower polarity, moderate bioactivity
N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide Benzylthio (SCH₂C₆H₅) ~411.5* 133–135 Increased lipophilicity, variable solubility
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide tert-Butyl (C(CH₃)₃) ~339.4* Not reported High steric bulk, improved metabolic stability

*Calculated based on molecular formulas.

  • Methylsulfonyl vs. Alkylthio Groups: The methylsulfonyl group (electron-withdrawing) contrasts with alkylthio substituents (electron-donating), altering reactivity.

Naphthalene Substitution Patterns

  • 1-Naphthamide vs. 2-Naphthamide : The target compound’s 1-naphthamide group () may exhibit stronger π-π stacking compared to 2-naphthamide derivatives (), influencing receptor affinity .
  • Phenoxyacetamide Derivatives: Compounds like 5e–5m () replace naphthalene with phenoxyacetamide, reducing aromaticity but improving solubility in polar solvents .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound ID (Evidence) Substituent Molecular Weight Melting Point (°C) LogP* (Predicted)
Target Compound 5-SO₂CH₃, 1-naphthamide 365.4 N/A ~2.8
5f () 5-SCH₃, phenoxyacetamide 337.4 158–160 ~3.1
5j () 4-Cl-benzylthio 454.9 138–140 ~4.0
Y010-0184 () 5-tert-butyl 339.4 N/A ~3.5

*LogP estimated using fragment-based methods.

Biological Activity

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a naphthalene ring system substituted with a carboxamide group and a thiadiazole ring modified with a methylsulfonyl group. This combination of functional groups imparts distinct chemical properties that are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₁N₃O₃S₂
Molecular Weight333.4 g/mol
IUPAC NameN-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
InChI KeyJQTRSQXIPCBHPZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in inflammatory pathways and potentially exhibit anticancer properties. The thiadiazole moiety is known for its ability to interact with various biological molecules due to its polarizable nature and ability to form hydrogen bonds .

Anticancer Activity

Research indicates that compounds containing thiadiazole rings can exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. This suggests a potential therapeutic application in treating inflammatory diseases .

Antifungal Activity

The antifungal properties of compounds similar to this compound have also been explored. For example, derivatives have shown effectiveness against fungal strains by inhibiting ergosterol biosynthesis—an essential component of fungal cell membranes . The minimum inhibitory concentration (MIC) values for related compounds indicate promising antifungal activity.

Study 1: Anticancer Activity Assessment

A study conducted on various thiadiazole derivatives demonstrated that those with naphthalene substitutions exhibited enhanced anticancer activity against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, revealing that the compound significantly reduced cell viability at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focused on the anti-inflammatory effects of thiadiazole derivatives, researchers found that this compound effectively inhibited the release of TNF-alpha in lipopolysaccharide-stimulated macrophages. The results suggested that the compound could be developed as a therapeutic agent for conditions like rheumatoid arthritis .

Study 3: Antifungal Efficacy Evaluation

A comparative study assessed the antifungal efficacy of several thiadiazole derivatives against Candida species. The results indicated that certain derivatives had MIC values comparable to fluconazole, suggesting their potential as alternative antifungal agents in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.